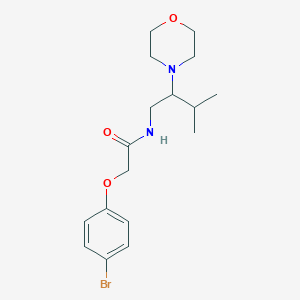
2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been synthesized for its potential scientific research applications. This compound belongs to the class of thiadiazole derivatives, which have been studied for their various biological activities. In
Wissenschaftliche Forschungsanwendungen
2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential biological activities. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and antimicrobial activities. Additionally, it has been studied for its potential as a novel therapeutic agent for the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been proposed that the compound exerts its biological activities through modulation of various neurotransmitters and receptors in the brain. Additionally, it has been suggested that the compound may inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide have been studied in various animal models. The compound has been reported to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, it has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential as a novel therapeutic agent for the treatment of Alzheimer's disease. Additionally, the compound has been shown to exhibit various biological activities, making it a versatile compound for studying the mechanisms of action of drugs. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, the compound could be studied for its potential as an analgesic and anti-inflammatory agent. Furthermore, the compound could be modified to improve its pharmacokinetic properties and increase its potency. Finally, the compound could be studied for its potential as a lead compound for the development of novel drugs with improved biological activities.
Synthesemethoden
The synthesis of 2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide has been reported in the literature. The synthesis involves the reaction of 2-(4-acetylphenoxy)acetic acid with thiosemicarbazide and pentan-3-amine in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained in good yield after purification.
Eigenschaften
IUPAC Name |
2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-12(5-2)16-19-20-17(24-16)18-15(22)10-23-14-8-6-13(7-9-14)11(3)21/h6-9,12H,4-5,10H2,1-3H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPRMRUVUIEQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione](/img/structure/B7680763.png)


![4-Methoxy-2-[[3-(trifluoromethyl)phenyl]methoxy]benzamide](/img/structure/B7680786.png)
![4-Chloro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethylamino]-2-phenylpyridazin-3-one](/img/structure/B7680801.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680803.png)

![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-nitrobenzamide](/img/structure/B7680814.png)
![5-(4-methylphenyl)-2-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]-1H-1,2,4-triazole-3-thione](/img/structure/B7680830.png)
![(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B7680838.png)
![4-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7680839.png)
![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B7680860.png)
![2-chloro-N-[3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propyl]benzamide](/img/structure/B7680872.png)
![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7680873.png)